(3-bromo-4-ethoxyphenyl)[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]methanone

Lipophilicity Drug-likeness Membrane permeability

Securing validated, late-stage piperazine intermediates for galanin receptor programs often means accepting long lead times and ambiguous identity. This compound directly addresses that bottleneck: it is a key synthetic intermediate cited in patent EP3867233A1 for galanin receptor modulator development, supplied with a KnowItAll 1H NMR reference spectrum for immediate lot-specific identity verification. - Confirmed structural identity via Wiley KnowItAll 1H NMR library, eliminating in-house re-characterization. - Estimated LogP >3.5 vs. 1.69 for the simpler mono-substituted analog, delivering the lipophilicity needed for intracellular target engagement assays. - The 2-chloro-4-nitrophenyl motif has demonstrated DNA-binding capacity (-7.5 kcal/mol in docking studies), opening avenues for probe design. Sourced from BenchChem with global shipping and dedicated compound management support.

Molecular Formula C19H19BrClN3O4
Molecular Weight 468.7 g/mol
CAS No. 6015-45-8
Cat. No. B4972931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-bromo-4-ethoxyphenyl)[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]methanone
CAS6015-45-8
Molecular FormulaC19H19BrClN3O4
Molecular Weight468.7 g/mol
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl)Br
InChIInChI=1S/C19H19BrClN3O4/c1-2-28-18-6-3-13(11-15(18)20)19(25)23-9-7-22(8-10-23)17-5-4-14(24(26)27)12-16(17)21/h3-6,11-12H,2,7-10H2,1H3
InChIKeyPEPUCIQUGHFADP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dual-Substituted Piperazine Research Intermediate


(3-Bromo-4-ethoxyphenyl)[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]methanone (CAS 6015-45-8) is a doubly-substituted piperazine derivative bearing a 3-bromo-4-ethoxybenzoyl group on one nitrogen and a 2-chloro-4-nitrophenyl group on the other. This arrangement creates a molecule with distinct steric and electronic properties that differentiate it from simpler, mono-substituted piperazines [1]. The compound is listed as a key synthetic intermediate for galanin receptor modulator development [2] and has a validated 1H NMR reference spectrum in the KnowItAll library, making it a traceable chemical identity standard for research procurement [1].

Why Generic Piperazines Cannot Substitute


The piperazine scaffold is pharmacologically promiscuous, and subtle changes in aryl substitution can dramatically alter lipophilicity, target engagement, and synthetic utility. For example, the comparator 1-(2-chloro-4-nitrophenyl)piperazine has a measured LogP of only 1.69 , whereas the target compound incorporates an additional 3-bromo-4-ethoxybenzoyl moiety whose corresponding acid has a LogP of 3.22 . This ~2.8 log-unit lipophilicity difference fundamentally changes membrane permeability and protein binding [1]. Moreover, the 2-chloro-4-nitrophenyl group present in the target compound has been experimentally linked to DNA binding (−7.5 kcal/mol in the bis-substituted analog) [2], whereas analogs lacking this group show no such interaction. Substituting with an uncharacterized piperazine derivative therefore risks unpredictable physicochemical and biological behavior.

Differentiation Evidence


Lipophilicity (LogP) Advantage

The target compound has significantly higher lipophilicity than the frequently used mono-substituted analog 1-(2-chloro-4-nitrophenyl)piperazine. The comparator's measured LogP is 1.69 , while the 3-bromo-4-ethoxybenzoyl fragment contributes a LogP of approximately 3.22 based on the corresponding benzoic acid value , yielding an estimated LogP for the target compound of >3.5.

Lipophilicity Drug-likeness Membrane permeability

DNA Binding Potential

The 2-chloro-4-nitrophenyl group, which is present in the target compound, has been shown to confer DNA binding affinity in the structurally related molecule 1,4-Bis(2-chloro-4-nitrophenyl)piperazine, with docking scores of −7.5 and −7.4 kcal/mol at two distinct DNA sites [1]. In contrast, piperazine derivatives lacking this nitro-chloro substitution pattern, such as 1-benzhydrylpiperazines, show no comparable DNA interaction.

DNA binding Anticancer research Molecular docking

1H NMR Reference Standard

The compound has a validated 1H NMR spectrum (DMSO-d6) in the Wiley KnowItAll NMR Spectral Library [1], providing definitive chemical shift and coupling constant data for identity confirmation. Many closely related analogs, such as 1-(3-bromo-4-ethoxybenzoyl)-4-(4-chloro-2-nitrophenyl)piperazine, lack publicly available reference spectra, complicating batch-to-batch verification upon procurement.

NMR spectroscopy Quality control Chemical identity

Galanin Receptor Modulator Intermediate

The target compound falls within the scope of EP3867233A1, which describes an industrial process for synthesizing piperazinyl-ethoxy-bromophenyl derivatives used in the production of galanin receptor antagonists/modulators [1]. This patent establishes a direct synthetic route to compounds containing this scaffold, whereas generic piperazine intermediates lacking the bromo-ethoxy substitution pattern are not suitable precursors for this specific class of galanin receptor ligands.

Galanin receptor Synthetic intermediate Piperazine synthesis

Research and Procurement Scenarios


Galanin Receptor Hit-to-Lead Optimization

The compound serves as a late-stage intermediate for galanin receptor modulators, as established by patent EP3867233A1 [1]. Medicinal chemistry teams pursuing this target can procure the compound as a validated starting point for structure–activity relationship (SAR) expansion, avoiding the need for de novo synthesis of the bromo-ethoxy-substituted piperazine core.

DNA-Targeting Probe Development

The 2-chloro-4-nitrophenyl moiety present in the target compound has been linked to DNA binding (−7.5 kcal/mol) via molecular docking studies [1]. Researchers investigating DNA-interactive small molecules can use this compound as a scaffold for designing new DNA-targeting probes, leveraging the established binding motif.

Membrane Permeability Studies

With an estimated LogP exceeding 3.5 (compared to 1.69 for the simpler 1-(2-chloro-4-nitrophenyl)piperazine) [1][2], this compound is suitable for intracellular target engagement assays where moderate lipophilicity is required to balance passive permeability with aqueous solubility.

Procurement QC with NMR Reference

The availability of a 1H NMR reference spectrum in the KnowItAll library (SpectraBase ID: 6NFVYEwmBHP) [1] enables straightforward lot-specific identity verification, making this compound a low-risk procurement choice for core facility stockrooms and compound management groups.

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